Boc-O-benzyl-L-beta-homoserine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

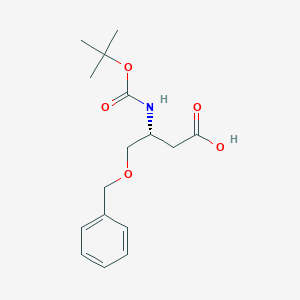

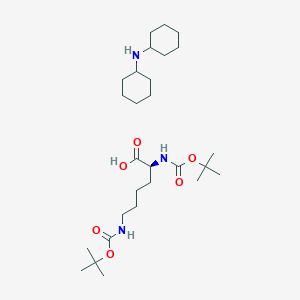

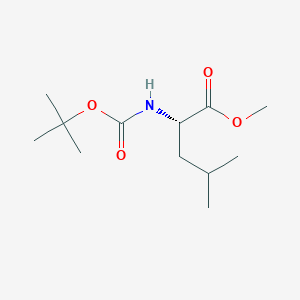

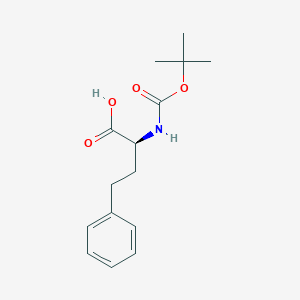

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical And Chemical Properties Analysis

This compound is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .科学的研究の応用

Peptide Analogues in Nucleic Acids Synthesis

The compound was utilized in the synthesis of peptide analogues of DNA, involving L-α-amino-γ-thymine butyric acid and L-Valine subunits. This process involved the reaction of N-Boc-L-homoserine benzylester with N3-benzoylthymine under specific conditions, leading to the production of N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester. This intermediate was then employed in solution-phase peptide synthesis (Ceulemans et al., 1995).

Synthesis of 3-Deoxy-l-glycero-tetronic Acid

N-Boc-4-O-benzyl-l-homoserine was subjected to specific reactions leading to the production of 4-O-benzyl-3-deoxy-l-glycero-tetronic acid. This process involved steps like deamination and saponification, showcasing the compound's utility in complex organic syntheses (Lei, Ogawa, & Kováč, 1996).

Native Chemical Ligation

The compound was pivotal in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process involved complex chemical reactions, demonstrating its critical role in peptide synthesis and modification (Crich & Banerjee, 2007).

Synthesis of L-α-Vinylglycine

The synthesis of L-α-vinylglycine from L-homoserine lactone utilized this compound. The process included the use of acid-labile protecting groups for amino and carboxyl groups and showcased the compound's role in the efficient production of L-α-vinylglycine (Berkowitz & Smith, 1996).

Synthesis of O-Glycosyl Serine and N-Glycosyl Asparagine

The compound was used in creating a trimethylsilyl enol ether to act as a synthetic equivalent for the homoalanine carbanion. This reagent was key in synthesizing C-glycosyl amino acids, representing its significance in advanced organic chemistry and biochemical applications (Dondoni, Marra, & Massi, 1999).

Beta-Aspartyl Phosphate in ATPase

Research on the red beet plasma membrane ATPase identified the formation of labeled homoserine, suggesting the attachment of the phosphoryl group to the beta-carboxyl side chain of an aspartic acid residue. This study implicates the compound in the understanding of enzymatic processes (Briskin & Poole, 1983).

作用機序

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)